![molecular formula C9H14N4SSi B14341384 6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine CAS No. 93629-48-2](/img/structure/B14341384.png)
6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine is a synthetic organic compound characterized by the presence of a trimethylsilyl group attached to a methylsulfanyl moiety, which is further connected to a purine ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . The purine ring is a fundamental structure in many biological molecules, including nucleotides and nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of a purine derivative with trimethylsilyl chloride in the presence of a base, such as triethylamine, to form the desired compound . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of 6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trimethylsilyl group, yielding a simpler purine derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the purine ring.
Aplicaciones Científicas De Investigación
6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine has several scientific research applications, including:
Biology: Studied for its potential interactions with biological molecules, particularly nucleotides and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The trimethylsilyl group can act as a protecting group, temporarily blocking reactive sites on the molecule and allowing selective reactions to occur at other positions . This property is particularly useful in multi-step synthesis processes.
Comparación Con Compuestos Similares
Similar Compounds
6-(Methylsulfanyl)-7H-purine: Lacks the trimethylsilyl group, making it less bulky and potentially more reactive.
6-(Phenylsulfanyl)-7H-purine: Contains a phenyl group instead of a trimethylsilyl group, leading to different chemical properties and reactivity.
6-(Methylselanyl)-7H-purine: Similar structure but with a selenium atom replacing the sulfur atom, resulting in different chemical behavior.
Uniqueness
6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine is unique due to the presence of the trimethylsilyl group, which imparts chemical inertness and a large molecular volume. This makes it particularly useful as a protecting group in organic synthesis and in applications requiring selective reactivity .
Propiedades
Número CAS |
93629-48-2 |
|---|---|
Fórmula molecular |
C9H14N4SSi |
Peso molecular |
238.39 g/mol |
Nombre IUPAC |
trimethyl(7H-purin-6-ylsulfanylmethyl)silane |
InChI |
InChI=1S/C9H14N4SSi/c1-15(2,3)6-14-9-7-8(11-4-10-7)12-5-13-9/h4-5H,6H2,1-3H3,(H,10,11,12,13) |
Clave InChI |
UOPGBPOUZGQPJK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CSC1=NC=NC2=C1NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


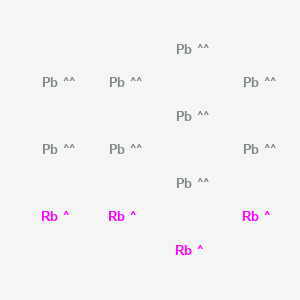
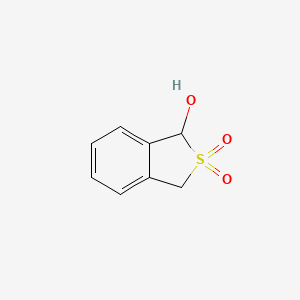
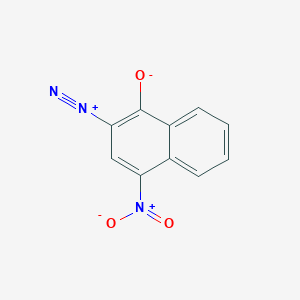
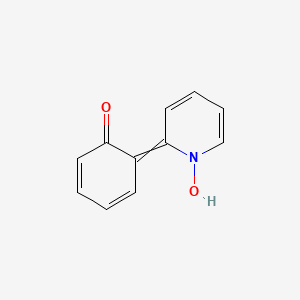
![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)
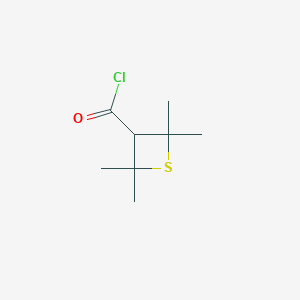
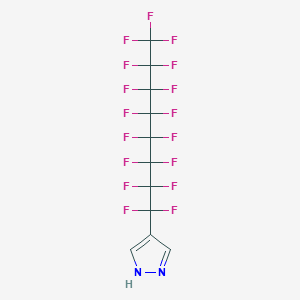
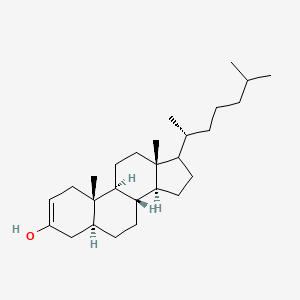
![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
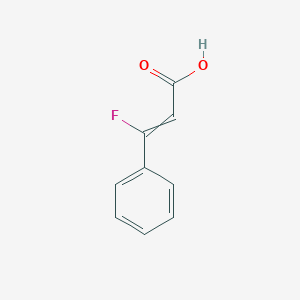
![[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B14341398.png)
